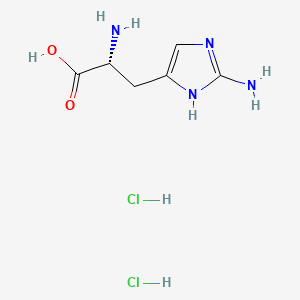
3-Hydroxy-2,2-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on its carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-2,2-dimethylpentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of 3-hydroxy-2,2-dimethylpentanonitrile in the presence of a strong acid or base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-oxo-2,2-dimethylpentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: 3-oxo-2,2-dimethylpentanoic acid.
Reduction: 3-hydroxy-2,2-dimethylpentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-dimethylpentanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The carboxyl group can undergo ionization, affecting the compound’s solubility and interactions with enzymes and other biomolecules .
Comparación Con Compuestos Similares
- 3-Hydroxy-2,2-dimethylbutanoic acid
- 3-Hydroxy-2,2-dimethylhexanoic acid
- 2-Hydroxy-3,3-dimethylpentanoic acid
Comparison: 3-Hydroxy-2,2-dimethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the hydroxyl group at the third carbon and the two methyl groups at the second carbon create steric hindrance and influence the compound’s chemical behavior .
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4-5(8)7(2,3)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
Clave InChI |
DDUKNAMAZYSXNR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)


![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)






![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)

![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)

